molecular formula C13H31NO5Si B1585610 Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- CAS No. 7538-44-5

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-

Cat. No.: B1585610
CAS No.: 7538-44-5
M. Wt: 309.47 g/mol
InChI Key: IYAYDWLKTPIEDC-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- is a useful research compound. Its molecular formula is C13H31NO5Si and its molecular weight is 309.47 g/mol. The purity is usually 95%.
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Biological Activity

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by its triethoxysilyl functional group, which enhances its reactivity and potential applications in bioconjugation and surface modification. The synthesis typically involves the reaction of triethoxysilylpropylamine with various aldehydes to form imines, as demonstrated in several studies .

Antimicrobial Properties

Research indicates that compounds similar to Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- exhibit antimicrobial activity. For instance, studies on related silane compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting a potential for this compound in antimicrobial applications .

Effects on Immune Response

Ethanol itself has been studied for its effects on immune cells. It has been shown to inhibit the production of superoxide ions in polymorphonuclear leukocytes (PMNL), impacting the immune response. This inhibition occurs through mechanisms that affect calcium influx and phosphatidic acid generation, which are crucial for immune cell activation . Such properties may influence how Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- interacts with biological systems.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of silane compounds similar to Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-. The results indicated significant inhibition of bacterial growth at varying concentrations.
    • Table 1: Antimicrobial Activity of Silane Compounds
    CompoundConcentration (mg/mL)Inhibition Zone (mm)
    Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-115
    Control (No Treatment)-0
  • Cellular Response :
    • In vitro studies demonstrated that treatment with ethanol-based compounds modulated the inflammatory response in macrophages, leading to reduced cytokine production.
    • Table 2: Cytokine Production in Macrophages
    TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
    Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-5030
    Control12080

The biological activity of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- can be attributed to its ability to modify cellular membranes and interact with proteins. The triethoxysilyl group facilitates binding to silica surfaces or biological membranes, potentially altering permeability and cellular interactions.

Scientific Research Applications

Applications in Materials Science

Surface Modification:
The compound is extensively used for modifying surfaces of materials such as glass, ceramics, and polymers. By reacting with hydroxyl (OH) groups on these surfaces, it forms strong chemical bonds that enhance adhesion and improve surface properties. This capability allows for the creation of water-repellent coatings and the introduction of functional groups onto surfaces .

Organic-Inorganic Hybrid Materials:
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- serves as a building block for organic-inorganic hybrid materials. These hybrids combine the advantageous properties of both organic and inorganic components, leading to materials with improved strength, conductivity, and flame retardancy. Researchers are actively exploring its use in developing new materials tailored for specific applications .

Drug Delivery Systems

The compound's dual functionality—acting as both a silane and an amine—makes it a promising candidate for drug delivery applications. Its organic component can interact with drug molecules while the inorganic part facilitates controlled release or targeting to specific sites within the body. This dual action is particularly beneficial in designing carriers for therapeutic agents .

Catalysis

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- has been investigated as a catalyst in various chemical reactions. For instance, it has been used in transfer hydrogenation reactions where it acts as a homogeneous catalyst with high selectivity towards specific products. This application highlights its potential in synthetic chemistry for producing desired organic compounds efficiently .

Q & A

Q. Basic: What are the standard synthetic routes for Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-?

The compound is synthesized via a dehydrochlorination reaction between γ-chloropropyltriethoxysilane and diethanolamine. This method typically involves refluxing the reactants in an anhydrous solvent (e.g., toluene) under inert gas to prevent premature hydrolysis of the triethoxysilyl group. The reaction efficiency depends on stoichiometric control, with a molar ratio of 1:1 (silane:amine) recommended to minimize byproducts. Post-synthesis purification often involves vacuum distillation or solvent extraction to isolate the product from unreacted diethanolamine .

Q. Basic: How is the purity of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- analyzed in laboratory settings?

Purity analysis typically employs gas chromatography (GC) with flame ionization detection or nuclear magnetic resonance (NMR) spectroscopy. For GC, a non-polar capillary column (e.g., DB-5) and helium carrier gas are used, with quantification against a known standard. In <sup>1</sup>H NMR, characteristic peaks include the ethoxy group protons (δ 1.2–1.4 ppm, triplet) and hydroxyethyl protons (δ 3.5–3.7 ppm, multiplet). Impurities such as residual diethanolamine are detected via integration of amine-related signals (δ 2.6–3.0 ppm) .

Q. Advanced: How do hydrolysis kinetics of the triethoxysilyl group impact experimental reproducibility?

The triethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol (-SiOH) intermediates that can crosslink or condense. This reactivity necessitates strict control of humidity during storage (e.g., desiccants, inert atmosphere) and reaction conditions. Kinetic studies show hydrolysis rates increase with pH (optimum ~4–5) and temperature. Researchers must pre-dry solvents and substrates, use molecular sieves, or employ in situ moisture scavengers (e.g., trimethyl orthoformate) to stabilize the compound in applications like surface functionalization .

Q. Advanced: What spectroscopic challenges arise in characterizing Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-?

The compound’s structure presents overlapping signals in <sup>1</sup>H NMR due to similar chemical environments (e.g., ethoxy and hydroxyethyl groups). High-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) are critical for resolving ambiguities. In Fourier-transform infrared spectroscopy (FTIR), the Si-O-C stretch (~1,090 cm⁻¹) and N-H bend (~1,600 cm⁻¹) can overlap with solvent residues. Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry is recommended for molecular weight confirmation to distinguish it from oligomeric byproducts .

Q. Basic: What are the primary research applications of this compound?

It is widely used as a coupling agent in polymer composites to enhance interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic matrices. The triethoxysilyl group anchors to hydroxylated surfaces, while the hydroxyethyl-imino moiety improves compatibility with polar polymers like epoxy or polyurethane. Applications include coatings, adhesives, and biomedical materials requiring controlled hydrophilicity .

Q. Advanced: How can conflicting data on reaction yields be resolved in scale-up synthesis?

Discrepancies in reported yields often stem from differences in reaction setup (e.g., solvent polarity, catalyst use). For instance, toluene yields higher purity than ethanol due to reduced side reactions. Advanced troubleshooting involves kinetic profiling via inline spectroscopy (e.g., ReactIR) to monitor intermediate formation. Design of experiments (DoE) can optimize parameters like temperature (80–120°C) and catalyst loading (e.g., 0.1–1 mol% triethylamine) to maximize yield .

Q. Basic: What safety protocols are essential when handling this compound?

The compound is classified as a skin/eye irritant (Xi). Labs must ensure proper ventilation, use nitrile gloves, and employ spill containment measures. Storage requires airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Waste disposal follows EPA guidelines for organosilicon compounds, including neutralization with dilute acetic acid before incineration .

Q. Advanced: What strategies mitigate premature gelation in sol-gel applications?

Premature gelation arises from uncontrolled silanol condensation. Strategies include:

  • pH Control : Buffering reaction media to pH 4–5 slows condensation.
  • Chelating Agents : Adding acetylacetone (0.5–2 wt%) stabilizes silanol intermediates.
  • Sequential Functionalization : Pre-hydrolyzing the silane before introducing organic monomers reduces crosslinking .

Q. Basic: How is the compound’s stability evaluated under varying storage conditions?

Stability is assessed via accelerated aging tests (e.g., 40°C/75% relative humidity for 30 days). Degradation is quantified by tracking changes in viscosity (rotational viscometry), NMR peak integration (hydrolysis byproducts), or active silane content via iodometric titration. Results inform shelf-life recommendations and storage guidelines .

Q. Advanced: What computational methods predict the compound’s reactivity in novel matrices?

Density functional theory (DFT) calculations model hydrolysis and condensation energetics, while molecular dynamics (MD) simulations predict interfacial interactions in composite systems. Parameters like hydrolysis activation energy (ΔG‡) and Hansen solubility parameters guide solvent selection and compatibility with target polymers .

Properties

IUPAC Name

2-[2-hydroxyethyl(3-triethoxysilylpropyl)amino]ethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H31NO5Si/c1-4-17-20(18-5-2,19-6-3)13-7-8-14(9-11-15)10-12-16/h15-16H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAYDWLKTPIEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(CCO)CCO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31NO5Si
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2064735
Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Molecular Weight

309.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

65-70% Solution in ethyl alcohol: Dark brown slightly turbid liquid; [Sigma-Aldrich MSDS]
Record name Bis(2-hydroxyethyl)aminopropyltriethoxysilane
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CAS No.

7538-44-5
Record name [3-[Bis-(2-hydroxyethyl)amino]propyl]triethoxysilane
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Record name Ethanol, 2,2'-((3-(triethoxysilyl)propyl)imino)bis-
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Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Record name 2,2′-[[3-(Triethoxysilyl)propyl]imino]bis[ethanol]
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-

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